molecular formula C10H24O3Si2 B13938876 Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester CAS No. 55133-95-4

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Cat. No.: B13938876
CAS No.: 55133-95-4
M. Wt: 248.47 g/mol
InChI Key: JQUWWJZPEOMMSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester is a chemical compound with the molecular formula C13H32O4Si3. It is a derivative of butanoic acid where the hydroxyl group is replaced by a trimethylsilyl group, making it a silyl ether. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester typically involves the reaction of butanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The general reaction scheme is as follows:

Butanoic acid+Trimethylsilyl chlorideButanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester+HCl\text{Butanoic acid} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} + \text{HCl} Butanoic acid+Trimethylsilyl chloride→Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of contamination and improves the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester undergoes various chemical reactions, including:

    Oxidation: The silyl ether group can be oxidized to form the corresponding silanol.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or alkoxides can be used to replace the silyl group.

Major Products Formed

    Oxidation: Formation of silanol and butanoic acid derivatives.

    Reduction: Formation of butanol and trimethylsilyl alcohol.

    Substitution: Formation of various substituted butanoic acid derivatives.

Scientific Research Applications

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester has several applications in scientific research:

    Chemistry: Used as a protecting group for alcohols in organic synthesis.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester involves the formation of a stable silyl ether, which protects the hydroxyl group from unwanted reactions. The trimethylsilyl group can be selectively removed under mild conditions, allowing for the controlled release of the hydroxyl group. This makes it a valuable tool in multi-step organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 3,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • Butanoic acid, 2,4-bis[(trimethylsilyl)oxy]-, trimethylsilyl ester
  • Butanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester

Uniqueness

Butanoic acid, 4-[(trimethylsilyl)oxy]-, trimethylsilyl ester is unique due to its specific substitution pattern, which provides distinct reactivity and stability compared to other silyl ethers. This makes it particularly useful in selective protection and deprotection strategies in organic synthesis.

Properties

CAS No.

55133-95-4

Molecular Formula

C10H24O3Si2

Molecular Weight

248.47 g/mol

IUPAC Name

trimethylsilyl 4-trimethylsilyloxybutanoate

InChI

InChI=1S/C10H24O3Si2/c1-14(2,3)12-9-7-8-10(11)13-15(4,5)6/h7-9H2,1-6H3

InChI Key

JQUWWJZPEOMMSB-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCCCC(=O)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.